2-(Pyrrolidin-2-ylmethyl)quinoline
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Overview
Description
2-(Pyrrolidin-2-ylmethyl)quinoline is a heterocyclic compound that features a quinoline ring fused with a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-ylmethyl)quinoline can be achieved through various methods. One common approach involves the Michael addition of aniline to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to yield the quinoline structure . Another method includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols .
Industrial Production Methods
Industrial production of quinoline derivatives often employs classical synthesis protocols such as the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods are well-established and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-2-ylmethyl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline compounds, and various substituted quinoline derivatives .
Scientific Research Applications
2-(Pyrrolidin-2-ylmethyl)quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antitumor and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-ylmethyl)quinoline involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes . Additionally, the pyrrolidine moiety can enhance binding affinity to certain proteins, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: These compounds also contain a pyrrolidine ring and exhibit similar biological activities.
Pyrrolidine-2-one: Known for its antitumor properties.
Pyrrolidine-2,5-diones: Used in the synthesis of various pharmaceuticals.
Uniqueness
2-(Pyrrolidin-2-ylmethyl)quinoline is unique due to its combined quinoline and pyrrolidine structures, which provide a versatile scaffold for drug discovery. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H16N2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-(pyrrolidin-2-ylmethyl)quinoline |
InChI |
InChI=1S/C14H16N2/c1-2-6-14-11(4-1)7-8-13(16-14)10-12-5-3-9-15-12/h1-2,4,6-8,12,15H,3,5,9-10H2 |
InChI Key |
VIZYZAYPEYYPEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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